N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide using acetic anhydride in polyphosphoric acid. The reaction proceeds as follows:
- To a solution of the amide precursor (3 mmol) and ethanoic anhydride (5 mmol) in dichloromethane (10 mL), polyphosphoric acid (7 g) is added .
- The resulting ketoamide is obtained via this Friedel–Crafts acylation process.
Industrial Production Methods: While research-scale synthesis typically employs laboratory techniques, industrial production may involve large-scale processes with optimized conditions. Unfortunately, specific industrial methods for Compound X are not widely documented.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the aromatic ring can be modified.
Polyphosphoric Acid: Used for Friedel–Crafts acylation.
Cu(II) Complex Formation: Compound X forms coordination compounds with copper (Cu) in various solvents.
Major Products: The major products depend on the specific reaction conditions. For instance, the Cu(II) complex of Compound X is formed when the ligand reacts with CuCl2 in an alkaline environment .
Scientific Research Applications
Compound X has diverse applications:
Anticonvulsant: Similar ketoamides have shown anticonvulsant properties.
Antidepressant: Some ketoamides exhibit antidepressant effects.
Antiproliferative: Certain ketoamides inhibit cell proliferation.
Coronavirus Inhibition: Ketoamides were studied as potential inhibitors of coronaviruses.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific structure and reactivity. it shares similarities with other ketoamides, such as Compound Y and Compound Z.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H27NO6/c1-13(9-14-7-8-16(24-2)17(10-14)25-3)22-21(23)15-11-18(26-4)20(28-6)19(12-15)27-5/h7-8,10-13H,9H2,1-6H3,(H,22,23) |
InChI Key |
TZPCPLWWVRYMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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